![molecular formula C19H11Cl2N3O5 B250645 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBF is a member of the benzoxazole family and has been synthesized using different methods.
作用機序
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors. In anticancer studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antitubercular studies, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. In antimalarial studies, this compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme falcipain-2. In anti-inflammatory studies, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In anticancer studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antitubercular studies, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. In antimalarial studies, this compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the digestion of hemoglobin. In anti-inflammatory studies, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
実験室実験の利点と制限
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its fluorescent properties, which make it useful in fluorescence-based assays. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the optimization of this compound's properties for specific applications, such as improving its solubility or fluorescence intensity. Another direction is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, tuberculosis, and malaria. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of compounds with even greater potency and selectivity.
合成法
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been synthesized using different methods, including a one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a base and a catalyst. Microwave-assisted synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a solvent and a catalyst under microwave irradiation. Solvent-free synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the absence of a solvent and a catalyst.
科学的研究の応用
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, antitubercular agent, and antimalarial agent. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, antipyretic agent, and analgesic agent. In biochemistry, this compound has been studied for its potential as a fluorescent probe for DNA detection and a metal ion sensor.
特性
分子式 |
C19H11Cl2N3O5 |
|---|---|
分子量 |
432.2 g/mol |
IUPAC名 |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O5/c1-9-2-3-10(19-23-14-8-11(20)7-12(21)17(14)29-19)6-13(9)22-18(25)15-4-5-16(28-15)24(26)27/h2-8H,1H3,(H,22,25) |
InChIキー |
OWCNVQDOYNJYRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


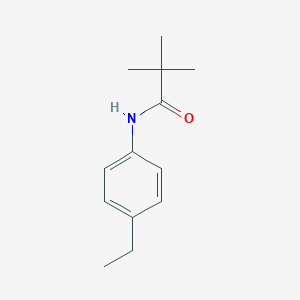
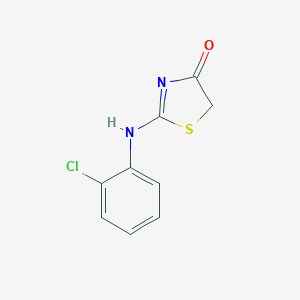
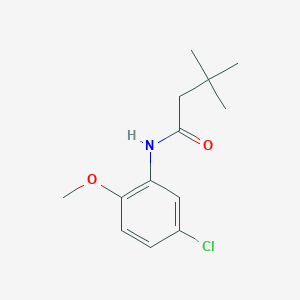
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)
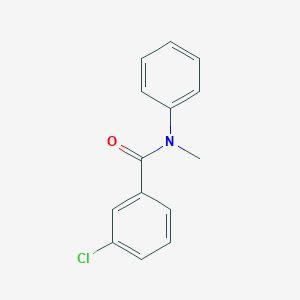
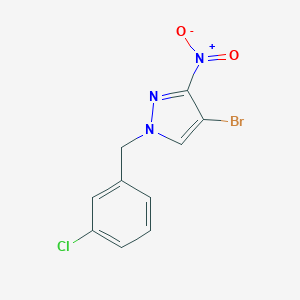

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
